molecular formula C15H28N2O3 B6964336 (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone

(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone

Cat. No.: B6964336
M. Wt: 284.39 g/mol
InChI Key: XPOOJTVGXPUIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl ring, an ethoxy group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized via a Simmons-Smith reaction, where an alkene reacts with diiodomethane (CH2I2) in the presence of a zinc-copper couple (Zn-Cu).

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base such as sodium hydride (NaH).

    Piperazine Derivative Formation: The piperazine moiety can be synthesized by reacting ethylenediamine with an appropriate alkyl halide under basic conditions.

    Final Coupling Reaction: The final step involves coupling the cyclopropyl and piperazine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted by nucleophiles in the presence of strong bases or acids, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, HCl, HBr

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activities. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone
  • (2-Ethoxycyclopropyl)-[3-methyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone
  • (2-Ethoxycyclopropyl)-[3-ethyl-4-(2-methoxypropyl)piperazin-1-yl]methanone

Uniqueness

(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy group and the hydroxypropyl group in conjunction with the cyclopropyl and piperazine moieties provides distinct chemical and biological properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-4-12-10-17(7-6-16(12)9-11(3)18)15(19)13-8-14(13)20-5-2/h11-14,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOOJTVGXPUIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CC(C)O)C(=O)C2CC2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.